molecular formula C8H5FIN B13850358 3-Fluoro-4-(iodomethyl)benzonitrile

3-Fluoro-4-(iodomethyl)benzonitrile

Cat. No.: B13850358
M. Wt: 261.03 g/mol
InChI Key: GKGUQAGTPAMSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(iodomethyl)benzonitrile is an aromatic organic compound with the molecular formula C8H5FIN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and an iodomethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(iodomethyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzonitrile.

    Halogenation: The introduction of the iodomethyl group can be achieved through halogenation reactions. One common method involves the use of iodomethane (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(iodomethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or acids, and reduction to form hydrocarbons.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or amines.

    Oxidation Products: Alcohols, aldehydes, or carboxylic acids.

    Reduction Products: Hydrocarbons or partially reduced intermediates.

Scientific Research Applications

3-Fluoro-4-(iodomethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(iodomethyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The fluorine atom and iodomethyl group influence the electron density on the benzene ring, making it more susceptible to nucleophilic substitution reactions. The compound can interact with various molecular targets, depending on the nature of the substituents introduced during reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylbenzonitrile: Similar structure but with a methyl group instead of an iodomethyl group.

    3-Fluoro-4-hydroxybenzonitrile: Contains a hydroxyl group instead of an iodomethyl group.

    3-Fluoro-4-methoxybenzonitrile: Features a methoxy group instead of an iodomethyl group.

Uniqueness

3-Fluoro-4-(iodomethyl)benzonitrile is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to other similar compounds

Properties

Molecular Formula

C8H5FIN

Molecular Weight

261.03 g/mol

IUPAC Name

3-fluoro-4-(iodomethyl)benzonitrile

InChI

InChI=1S/C8H5FIN/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3H,4H2

InChI Key

GKGUQAGTPAMSFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.